Chloroacetate

説明

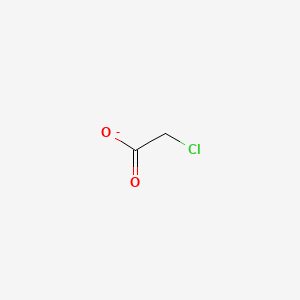

Structure

3D Structure

特性

CAS番号 |

14526-03-5 |

|---|---|

分子式 |

C2H2ClO2- |

分子量 |

93.49 g/mol |

IUPAC名 |

2-chloroacetate |

InChI |

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 |

InChIキー |

FOCAUTSVDIKZOP-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])Cl |

正規SMILES |

C(C(=O)[O-])Cl |

他のCAS番号 |

14526-03-5 |

同義語 |

Acetocaustin chloroacetate chloroacetic acid chloroacetic acid, aluminum salt chloroacetic acid, ammonium (2:1) salt chloroacetic acid, ammonium salt chloroacetic acid, calcium (3:1) salt chloroacetic acid, calcium salt chloroacetic acid, potassium (2:1) salt chloroacetic acid, potassium salt chloroacetic acid, silver salt chloroacetic acid, sodium (2:1) salt chloroacetic acid, sodium (5:2) salt chloroacetic acid, sodium salt monochloroacetic acid SODIUM CHLOROACETATE |

製品の起源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Sodium Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of sodium chloroacetate (C₂H₂ClNaO₂). The information presented herein is intended to support research, scientific analysis, and drug development activities by offering a consolidated resource of key data, detailed experimental methodologies, and relevant chemical pathway visualizations.

Core Physicochemical Data

The fundamental physicochemical properties of sodium this compound have been determined through various standardized methods. A summary of these quantitative data is presented in the table below for ease of reference and comparison.

| Property | Value | Method |

| Molecular Formula | C₂H₂ClNaO₂ | - |

| Molecular Weight | 116.48 g/mol | - |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Melting Point | 199 °C (decomposes) | OECD Guideline 102 |

| Water Solubility | 820 g/L at 20 °C | OECD Guideline 105 (Flask Method) |

| Partition Coefficient (Log P) | -3.8 at 20°C | OECD Guideline 107 (Shake Flask Method) |

| pH | 4.5 - 9.0 (50 g/L solution at 20 °C) | ASTM E70 |

| Density | 1.87 g/cm³ at 20 °C | - |

| Vapor Pressure | <0.1 hPa at 20 °C | - |

| pKa of Chloroacetic Acid | ~2.86 | Titration |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the properties listed above.

Determination of Melting Point (OECD Guideline 102)

The melting point of sodium this compound, which is also its decomposition temperature, is determined using the capillary tube method.

Apparatus:

-

Melting point apparatus with a heated bath (e.g., silicone oil) and a thermometer or a digital temperature sensor.

-

Glass capillary tubes, sealed at one end.

Procedure:

-

A small amount of finely powdered, dry sodium this compound is introduced into a capillary tube.

-

The tube is packed by tapping it gently to ensure the substance forms a compact column at the bottom.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is raised at a steady rate.

-

The temperature at which the substance is observed to melt and simultaneously decompose is recorded as the melting point.

Determination of Water Solubility (OECD Guideline 105, Flask Method)

The flask method is employed to determine the water solubility of sodium this compound.

Apparatus:

-

Glass flasks with stoppers.

-

A constant temperature shaker or magnetic stirrer.

-

Centrifuge.

-

Analytical equipment for concentration measurement (e.g., HPLC).

Procedure:

-

An excess amount of sodium this compound is added to a known volume of distilled water in a glass flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[1]

-

After equilibration, the solution is centrifuged to separate the undissolved solid.[1][2]

-

A sample of the clear supernatant is carefully removed.

-

The concentration of sodium this compound in the sample is determined using a suitable analytical method.

Determination of Partition Coefficient (n-octanol/water) (OECD Guideline 107, Shake Flask Method)

The shake flask method is used to determine the octanol-water partition coefficient (Log P).

Apparatus:

-

Glass separatory funnels with stoppers.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical equipment for concentration measurement in both phases.

Procedure:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of sodium this compound is dissolved in either water or n-octanol.

-

The solution is placed in a separatory funnel with the other solvent.

-

The funnel is shaken until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.[3]

-

The concentration of the substance in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.

Determination of pH (ASTM E70)

The pH of an aqueous solution of sodium this compound is measured using a glass electrode pH meter.[4][5][6][7]

Apparatus:

-

pH meter with a glass electrode and a reference electrode (or a combination electrode).[4][5][6][7]

-

Standard buffer solutions for calibration (e.g., pH 4, 7, and 10).

Procedure:

-

The pH meter is calibrated using at least two standard buffer solutions that bracket the expected pH of the sample.[6]

-

A 50 g/L solution of sodium this compound in deionized water is prepared at 20 °C.

-

The electrode is rinsed with deionized water and then with a small portion of the sample solution.

-

The electrode is immersed in the sample solution, and the pH reading is allowed to stabilize.

-

The stable pH value is recorded.

Determination of pKa of the Parent Acid (Chloroacetic Acid) by Titration

The pKa of the parent acid, chloroacetic acid, is determined by titrating a solution of the weak acid with a strong base.

Apparatus:

-

Burette.

-

Beaker.

-

pH meter.

-

Magnetic stirrer.

Procedure:

-

A known concentration of chloroacetic acid solution is placed in a beaker.

-

A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette in small increments.[8]

-

The pH of the solution is measured after each addition of the base.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The equivalence point is determined from the inflection point of the curve.

-

The volume of base required to reach the half-equivalence point is half the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the acid.[9][10][11]

Chemical Synthesis and Reactivity

Sodium this compound is a versatile chemical intermediate. Understanding its synthesis and key reactions is fundamental for its application in various fields.

Synthesis of Sodium this compound

Sodium this compound is typically synthesized by the neutralization of chloroacetic acid with a sodium base, such as sodium carbonate.

Hydrolysis to Sodium Glycolate (B3277807)

In aqueous solutions, especially under alkaline conditions, sodium this compound undergoes hydrolysis to form sodium glycolate and sodium chloride.[12][13]

Carboxymethylation of Cellulose (B213188)

A significant industrial application of sodium this compound is the carboxymethylation of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener and stabilizer.[14][15][16][17][18]

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. filab.fr [filab.fr]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. labsinus.com [labsinus.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. scribd.com [scribd.com]

- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 11. chemistry.uccs.edu [chemistry.uccs.edu]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis mechanism of sodium carboxymethyl cellulose [hoseachem.com]

- 18. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]

Chloroacetate's Alkylating Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloroacetate (CAA), a haloacetic acid of significant interest in environmental science and toxicology, exerts its biological effects primarily through its action as an alkylating agent. This technical guide provides an in-depth exploration of the core mechanisms of this compound's alkylating activity, detailing its chemical reactivity, principal cellular targets, and the downstream signaling pathways it perturbs. Quantitative data are summarized, and detailed experimental protocols for studying this compound-induced alkylation are provided to support further research and drug development efforts.

Introduction: The Chemical Basis of this compound's Reactivity

This compound's mechanism of action is rooted in its chemical structure: an acetic acid molecule substituted with a chlorine atom on the alpha-carbon. This chlorine atom is a good leaving group, rendering the adjacent carbon electrophilic and susceptible to nucleophilic attack. This reactivity allows this compound to covalently modify a variety of biological macromolecules, a process known as alkylation.

The general reaction can be depicted as a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile (Nu:) attacks the electrophilic carbon of this compound, displacing the chloride ion (Cl⁻).

The toxicity of monohalogenated acetic acids, including this compound, is directly correlated with their alkylating potential and the propensity of the halogen to act as a leaving group. The observed order of toxicity is iodoacetate > bromoacetate (B1195939) > this compound, which mirrors the leaving group ability of the respective halide ions.[1]

Primary Cellular Targets of this compound Alkylation

This compound's electrophilic nature allows it to react with a range of biological nucleophiles. The primary targets within the cell are proteins and, to a lesser extent, DNA.

Protein Alkylation

Proteins are major targets of this compound due to the presence of numerous nucleophilic amino acid residues.

2.1.1. Cysteine and Methionine Residues: The sulfhydryl group of cysteine is a particularly strong nucleophile at physiological pH and is a primary site of alkylation by this compound and its amide counterpart, chloroacetamide.[2] This reaction, known as carboxymethylation, can have profound effects on protein structure and function. Methionine residues can also be targeted, though generally to a lesser extent.[3]

2.1.2. Other Nucleophilic Residues: Other amino acids with nucleophilic side chains, such as histidine, lysine, aspartate, and glutamate, can also be alkylated by this compound, particularly under conditions of high exposure.[4]

2.1.3. Functional Consequences of Protein Alkylation: The alkylation of proteins by this compound can lead to:

-

Enzyme Inhibition: Alkylation of active site residues can lead to irreversible enzyme inhibition. For example, haloacetic acids have been shown to inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1]

-

Disruption of Protein Structure: Modification of cysteine residues can prevent the formation of disulfide bonds or disrupt existing ones, leading to protein misfolding and aggregation.

-

Alteration of Protein-Protein Interactions: Alkylation can modify residues at protein interaction interfaces, thereby disrupting cellular signaling and regulatory networks.

DNA Alkylation

While proteins are considered the primary target, this compound has the potential to alkylate DNA. The related compound, chloroacetaldehyde (B151913), a metabolite of the human carcinogen vinyl chloride, is known to form several exocyclic DNA adducts, including 1,N⁶-ethenoadenine (εA), 3,N⁴-ethenocytosine (εC), and N²,3-ethenoguanine (N²,3-εG).[5][6] These adducts are miscoding and can lead to mutations if not repaired. Given the structural similarity, it is plausible that this compound can also form DNA adducts, contributing to its genotoxic potential.

Downstream Signaling Pathways Perturbed by this compound

Recent research has begun to elucidate the specific signaling pathways that are activated in response to this compound-induced cellular damage.

The cGAS/STING/NF-κB Pathway

Exposure to chloroacetic acids has been shown to activate the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING)-nuclear factor kappa B (NF-κB) signaling pathway.[7] This pathway is a key component of the innate immune system that senses cytosolic DNA. It is plausible that DNA damage and the release of DNA fragments into the cytoplasm, resulting from this compound's alkylating activity, could trigger cGAS activation.

Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, which can contribute to the inflammatory and cytotoxic effects observed upon this compound exposure.[7]

Oxidative Stress and Apoptotic Pathways

This compound exposure has been shown to induce the generation of reactive oxygen species (ROS) and deplete intracellular glutathione (B108866) levels.[8] This oxidative stress can, in turn, activate stress-activated protein kinase pathways, such as p38-MAPK, leading to mitochondria-dependent apoptosis.[8] Chloroacetic acid has also been found to trigger endoplasmic reticulum (ER) stress, which can also lead to apoptosis.[9]

Quantitative Data on this compound Reactivity

Quantitative data on the reactivity of this compound with biological molecules is crucial for understanding its mechanism of action and for predictive toxicology. While specific kinetic data for this compound is not abundant in the literature, data for the related and more reactive compound, iodoacetamide (B48618), can provide a useful benchmark.

| Nucleophile | Alkylating Agent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Glutathione (GSH) | Chlorooxime | 306 ± 4 | [10] |

Note: This table is intended to be illustrative. More research is needed to determine the specific rate constants for this compound with various biological nucleophiles.

Experimental Protocols

Investigating the alkylating activity of this compound requires a combination of biochemical and analytical techniques. The following are generalized protocols that can be adapted for specific research questions.

Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins alkylated by this compound in a cellular context.

Protocol:

-

Cell Culture and Treatment: Culture cells of interest to a desired confluency and treat with a range of this compound concentrations for a specified time. Include an untreated control.

-

Cell Lysis and Protein Extraction: Harvest cells and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Reduction and Alkylation (Control): For a comprehensive analysis, a control sample should be treated with a standard alkylating agent like iodoacetamide to block all available cysteine residues after reduction with a reagent like dithiothreitol (B142953) (DTT).

-

In-solution or In-gel Digestion: Denature the proteins and digest them into peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against a protein database, specifying a variable modification corresponding to the mass of the carboxymethyl group (+58.005 Da) on potential nucleophilic residues (C, H, K, D, E, M).

Quantitative Proteomics to Assess Changes in Protein Abundance

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling can be used to quantify changes in the proteome upon this compound treatment.

Protocol (SILAC-based):

-

Metabolic Labeling: Culture two populations of cells in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

-

Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.

-

Sample Pooling and Processing: Combine equal amounts of protein from both cell populations and process for mass spectrometry as described in Protocol 5.1.

-

Data Analysis: Analyze the LC-MS/MS data to identify peptide pairs with a characteristic mass difference corresponding to the heavy isotope label. The ratio of the intensities of the heavy and light peptides provides a quantitative measure of the change in protein abundance.

In Vitro Alkylation Assay

This assay can be used to assess the direct reactivity of this compound with a purified protein or peptide.

Protocol:

-

Incubation: Incubate a purified protein or peptide with a known concentration of this compound in a suitable buffer at a controlled pH and temperature.

-

Time Points: Take aliquots of the reaction mixture at various time points.

-

Quenching: Quench the reaction by adding a reducing agent like DTT or by rapid buffer exchange.

-

Analysis: Analyze the samples by mass spectrometry to determine the extent of modification over time. This can be used to calculate reaction kinetics.

Conclusion

This compound's primary mechanism of action as a biological effector is through its activity as an alkylating agent. It readily reacts with nucleophilic residues on proteins, particularly cysteine, leading to enzyme inhibition, disruption of protein structure, and altered cellular signaling. Emerging evidence also points to its ability to damage DNA and activate innate immune signaling pathways such as the cGAS/STING/NF-κB pathway. The provided experimental frameworks offer a starting point for researchers to further dissect the specific molecular targets and downstream consequences of this compound exposure. A deeper understanding of these mechanisms is essential for assessing the toxicological risks posed by this compound and for exploring its potential applications in drug development.

References

- 1. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. DNA damage and mutations produced by chloroacetaldehyde in a CpG-methylated target gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chloroacetic acid induced neuronal cells death through oxidative stress-mediated p38-MAPK activation pathway regulated mitochondria-dependent apoptotic signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Novel Chloroacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel chloroacetate derivatives. This compound and its derivatives are versatile building blocks in organic synthesis and have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties. This document details experimental protocols, presents key quantitative data for a selection of recently synthesized compounds, and visualizes critical workflows and biological signaling pathways.

Data Presentation: A Summary of Novel this compound Derivatives

The following table summarizes the synthesis and key characteristics of a selection of recently developed this compound derivatives, providing a comparative overview of their physical and spectral properties.

| Compound ID | Structure | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data Highlights | Reference |

| 1 | N-(4-chlorophenyl)-2-chloroacetamide | Reaction of 4-chloroaniline (B138754) with chloroacetyl chloride in the presence of a base. | 85 | 142-144 | ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, NH), 7.63 (d, 2H, Ar-H), 7.38 (d, 2H, Ar-H), 4.28 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3270 (N-H), 1665 (C=O), 750 (C-Cl). | [1] |

| 2 | N-(4-fluorophenyl)-2-chloroacetamide | Reaction of 4-fluoroaniline (B128567) with chloroacetyl chloride in the presence of a base. | 88 | 129-131 | ¹H NMR (DMSO-d₆): δ 10.35 (s, 1H, NH), 7.60 (dd, 2H, Ar-H), 7.15 (t, 2H, Ar-H), 4.27 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3280 (N-H), 1670 (C=O), 1220 (C-F), 755 (C-Cl). | [1] |

| 3 | N-(3-bromophenyl)-2-chloroacetamide | Reaction of 3-bromoaniline (B18343) with chloroacetyl chloride in the presence of a base. | 82 | 98-100 | ¹H NMR (DMSO-d₆): δ 10.48 (s, 1H, NH), 7.95 (s, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 7.20 (d, 1H, Ar-H), 4.29 (s, 2H, CH₂Cl). IR (KBr, cm⁻¹): 3265 (N-H), 1668 (C=O), 752 (C-Cl), 680 (C-Br). | [1] |

| 4 | Methyl 2-(4-acetylaminobenzenethiosulfo)-acetate | Alkylation of potassium 4-acetylaminobenzenethiosulfoacetate with methyl this compound. | 47 | 105 | ¹H NMR (500 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 7.82 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 3.61 (s, 3H, OCH₃), 2.88 (d, 2H, SCH₂), 1.90 (s, 3H, COCH₃). ¹³C NMR (DMSO-d₆): δ 169.57, 167.57, 143.91, 137.06, 124.23, 119.29, 52.18, 33.29, 22.59. IR (KBr, cm⁻¹): 3252 (NH), 1698, 1688 (C=O), 1324, 1136 (SO₂). | [2] |

| 5 | Ethyl 2-(4-acetylaminobenzenethiosulfo)-acetate | Alkylation of potassium 4-acetylaminobenzenethiosulfoacetate with ethyl this compound. | 68 | 89 | ¹H NMR (500 MHz, DMSO-d₆): δ 10.20 (s, 1H, NH), 7.82 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.06 (q, 2H, OCH₂), 1.86 (s, 3H, COCH₃), 1.26 (t, 3H, CH₃). ¹³C NMR (DMSO-d₆): δ 171.17, 142.34, 138.56, 123.99, 119.11, 26.37, 24.46, 16.09. IR (KBr, cm⁻¹): 3248 (NH), 1688 (C=O), 1328, 1144 (SO₂). | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of novel this compound derivatives, based on established and recently published procedures.

General Procedure for the Synthesis of N-(substituted phenyl)-2-chloroacetamides

This protocol is adapted from the synthesis of a series of N-(substituted phenyl)-2-chloroacetamides.[3]

Materials:

-

Substituted aniline (B41778) (56 mmol)

-

Potassium carbonate (66 mmol)

-

Dichloromethane (B109758) (50 ml)

-

Chloroacetyl chloride (33 mmol)

-

Diethyl ether

-

Petroleum ether

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Thermometer

-

Calcium chloride drying tube

-

Addition funnel

-

Stirrer

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser, thermometer, calcium chloride drying tube, and an addition funnel, add the corresponding substituted aniline (56 mmol) and potassium carbonate (66 mmol) to 50 ml of dichloromethane at room temperature.

-

Stir the mixture while adding chloroacetyl chloride (33 mmol) dropwise over a period of 30 minutes.

-

After the addition is complete, heat the reaction mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into 100 ml of cold water.

-

Extract the aqueous solution with two 100 ml portions of dichloromethane.

-

Combine the organic phases and dry them over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from a diethyl ether/petroleum ether solvent mixture until a constant melting point is achieved.

General Procedure for the Synthesis of Alkyl Esters of 4-acetylaminobenzenethiosulfoacid

This protocol is based on the synthesis of S-alkyl 4-(acetylamino)benzenesulfonothioates.[2]

Materials:

-

Potassium salt of 4-acetylaminobenzenethiosulfoacid (0.043 mmol)

-

Alkylating reagent (e.g., methyl this compound, ethyl this compound) (0.036 mmol)

-

Acetone (B3395972) (30 ml)

-

Water (3 ml)

Equipment:

-

Reaction flask with a stirrer

-

Rotary evaporator

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

To a solution of the potassium salt of 4-acetylaminobenzenethiosulfoacid (0.043 mmol) in a mixture of acetone (30 ml) and water (3 ml) at 20 °C, add the alkylating reagent (0.036 mmol).

-

Stir the reaction mixture for 2 hours at 20 °C.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Filter the resulting residue, wash it with water, and then dry it.

-

Recrystallize the crude product from benzene to obtain the pure ester.

Characterization Methods

The synthesized compounds should be characterized using a combination of the following analytical techniques:

-

Melting Point: Determined using a standard melting point apparatus.

-

Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the synthesized molecules. Spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compounds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized derivatives.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of novel this compound derivatives.

Caption: General workflow for synthesis and characterization.

Signaling Pathway: Inhibition of FGFR1 by a Novel Chloroacetamide Derivative

Certain novel chloroacetamide derivatives have been designed as irreversible inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in the progression of some cancers. The diagram below illustrates the signaling pathway affected by such an inhibitor.[4][5]

Caption: FGFR1 signaling pathway and its inhibition.

References

- 1. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]

- 4. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]

- 5. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chloroacetate in Metabolic Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of chloroacetate, with a primary focus on its most studied derivative, dithis compound (B87207) (DCA), in the inhibition of key metabolic pathways. This compound serves as a critical tool for investigating cellular metabolism and holds potential as a therapeutic agent by reversing aberrant metabolic states characteristic of various diseases, including cancer. This document details the mechanisms of action, presents quantitative data on its effects, provides comprehensive experimental protocols, and visualizes the intricate molecular interactions and experimental workflows.

Introduction: this compound and Metabolic Reprogramming

Chloroacetic acids are chlorinated analogues of acetic acid. While monochloroacetic acid (MCA) and trichloroacetic acid (TCA) have their own toxicological profiles, dithis compound (DCA) has garnered significant attention as a metabolic regulator.[1][2][3] DCA is a small, water-soluble molecule that can readily enter cells and modulate the activity of key metabolic enzymes. Its primary mechanism of action involves the inhibition of pyruvate (B1213749) dehydrogenase kinases (PDKs), which leads to a shift from anaerobic glycolysis to aerobic respiration via the Krebs cycle and oxidative phosphorylation.[4][5] This guide will focus predominantly on the actions of DCA as it is the most extensively researched this compound in the context of metabolic inhibition.

The Warburg Effect: A Target for this compound

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, or aerobic glycolysis. In this state, cancer cells preferentially metabolize glucose to lactate (B86563), even in the presence of sufficient oxygen to support oxidative phosphorylation.[5][6] This metabolic reprogramming is thought to provide a growth advantage to tumor cells.[4] Dithis compound has been investigated as a therapeutic agent due to its ability to reverse the Warburg effect.[7][8] By inhibiting PDK, DCA promotes the entry of pyruvate into the mitochondria, thereby coupling glycolysis to oxidative phosphorylation and reducing lactate production.[7][9]

Primary Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The pyruvate dehydrogenase complex (PDC) is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[10] The activity of the PDC is regulated by reversible phosphorylation. Pyruvate dehydrogenase kinases (PDKs) inactivate the PDC by phosphorylating the E1α subunit, while pyruvate dehydrogenase phosphatases (PDPs) activate it through dephosphorylation.[10][11]

Dithis compound acts as a pyruvate analog and a pan-PDK inhibitor, targeting all four PDK isoforms (PDK1-4) with varying potency.[10][12] PDK2 is the most sensitive to DCA, while PDK3 is the most resistant.[10] By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDC.[13] This leads to a sustained activation of the PDC, shunting pyruvate away from lactate production and towards the TCA cycle for oxidative phosphorylation.[9][13]

References

- 1. Chloroacetic acids induce skin aging via cGAS/STING/NF-κB pathway in HaCaT cells, human explants and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroacetic acid triggers apoptosis in neuronal cells via a reactive oxygen species-induced endoplasmic reticulum stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and lipoperoxidative activity of trithis compound and dithis compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer drugs that target metabolism: Is dithis compound the new paradigm? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Glucose Metabolism of Cancer Cells with Dithis compound to Radiosensitize High-Grade Gliomas [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Dithis compound affects proliferation but not survival of human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of the pentose phosphate pathway by dithis compound unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dcaguide.org [dcaguide.org]

- 11. Frontiers Publishing Partnerships | Comparison Between Dithis compound and Phenylbutyrate Treatment for Pyruvate Dehydrogenase Deficiency [frontierspartnerships.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Reactivity of the Carbon-Chlorine Bond in Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reactivity of the carbon-chlorine (C-Cl) bond in chloroacetate and its derivatives. This compound serves as a versatile building block in organic synthesis, largely due to the unique reactivity of this bond. Understanding the factors that govern its cleavage and substitution is critical for designing novel synthetic pathways and developing new chemical entities. This document details the core reaction mechanisms, presents quantitative kinetic data, outlines experimental protocols for studying its reactivity, and provides visual diagrams to illustrate key concepts.

Core Concepts of Carbon-Chlorine Bond Reactivity in this compound

The this compound molecule, and its corresponding esters like methyl this compound and ethyl this compound, are characterized by a carbon-halogen bond on the carbon atom alpha to a carbonyl group. This specific arrangement dictates the molecule's chemical behavior.

The C-Cl bond is polar, with the chlorine atom being more electronegative than the carbon atom. This creates a partial positive charge on the alpha-carbon, rendering it electrophilic and susceptible to attack by nucleophiles. The primary reaction mechanism for the C-Cl bond in this compound is nucleophilic substitution, typically proceeding via an SN2 (bimolecular nucleophilic substitution) pathway.[1]

Several factors influence the rate and outcome of these substitution reactions:

-

The Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates.

-

The Leaving Group: The chloride ion is a good leaving group, facilitating the substitution reaction.

-

Solvent Effects: Polar aprotic solvents are generally preferred for SN2 reactions.

-

Steric Hindrance: The relatively low steric hindrance around the electrophilic carbon in this compound allows for ready access by nucleophiles.

The presence of the adjacent carbonyl group also plays a role, though the reaction occurs at the alpha-carbon rather than the carbonyl carbon itself. This is distinct from nucleophilic acyl substitution, which involves attack at the carbonyl carbon.[2][3][4]

Key Nucleophilic Substitution Reactions

The electrophilic nature of the alpha-carbon in this compound allows it to react with a wide range of nucleophiles. These reactions are fundamental in various synthetic applications.

2.1 Hydrolysis The reaction of this compound with water or, more rapidly, with hydroxide (B78521) ions yields glycolic acid (hydroxyacetic acid). This hydrolysis is a critical consideration in aqueous reaction media and is a well-studied example of the C-Cl bond's reactivity.[5][6][7] Under strongly alkaline conditions, the hydrolysis of sodium this compound follows second-order kinetics.[5][6][7]

2.2 Reaction with Amines this compound and its esters readily react with amines. This reaction is a cornerstone for the synthesis of various amino acid derivatives and other nitrogen-containing compounds.[1] For instance, the reaction of methyl this compound with amines can lead to nucleophilic substitution at the chlorine atom, forming amino acid derivatives, or aminolysis of the ester group to form chloroacetamides, depending on the reaction conditions.[1]

2.3 Reaction with Other Nucleophiles The versatility of the C-Cl bond in this compound extends to reactions with a variety of other nucleophiles. A notable example is the reaction of sodium this compound with sodium nitrite, which is used in the preparation of nitromethane.[8]

Quantitative Reactivity Data

The following tables summarize key quantitative data related to the reactivity of the C-Cl bond in this compound derivatives.

Table 1: Kinetic Data for the Hydrolysis of Sodium this compound with Sodium Hydroxide [5][6][7]

| Temperature (°C) | Rate Coefficient (k) | Reaction Order | Activation Energy (Ea) (kJ/mol) |

| 45 - 85 | Varies with temperature | Second-order | 103 |

Data derived from studies on the hydrolysis of chloroacetic acid with NaOH under strong alkaline conditions where equal moles of sodium this compound and alkali are used.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the reactivity of the carbon-chlorine bond in this compound.

4.1 Protocol for Kinetic Analysis of this compound Hydrolysis

This protocol describes a method to determine the reaction kinetics of the hydrolysis of this compound with a base (e.g., NaOH).

-

Reagent Preparation:

-

Prepare standardized aqueous solutions of sodium this compound and sodium hydroxide of known concentrations.

-

-

Reaction Setup:

-

Initiation of Reaction:

-

Rapidly add the sodium hydroxide solution to the sodium this compound solution with vigorous stirring to ensure homogeneity. Start a timer immediately upon mixing.

-

-

Monitoring the Reaction:

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Quench the reaction in the aliquot immediately, for example, by adding an excess of a standard acid to neutralize the remaining NaOH.

-

Determine the concentration of a reactant or product. For this hydrolysis, one can monitor the consumption of hydroxide ions by back-titration of the quenched aliquots.

-

-

Data Analysis:

-

Plot the concentration of the reactant versus time.

-

To determine the reaction order, test the data against the integrated rate laws (e.g., for a second-order reaction, a plot of 1/[reactant] vs. time should yield a straight line).[7]

-

The slope of the line will be the rate coefficient (k).

-

Repeat the experiment at several different temperatures to determine the activation energy (Ea) using the Arrhenius equation.[6]

-

4.2 Protocol for Product Identification using GC-MS

This protocol outlines the general steps for identifying the products of a reaction involving this compound, for example, with a novel nucleophile.

-

Reaction and Work-up:

-

Perform the reaction under the desired conditions.

-

After the reaction is complete (as determined by a monitoring technique like TLC or LC-MS), quench the reaction if necessary.

-

Perform a liquid-liquid extraction to separate the organic products from the aqueous phase. Use an appropriate organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Sample Preparation for GC-MS:

-

Dissolve the crude product residue in a small amount of a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane (B109758) or ethyl acetate).

-

-

GC-MS Analysis:

-

Inject the sample into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The GC will separate the components of the mixture based on their boiling points and interactions with the column stationary phase.

-

As each component elutes from the GC column, it enters the Mass Spectrometer, where it is ionized and fragmented.

-

The mass spectrometer records the mass-to-charge ratio of the fragments, producing a mass spectrum for each component.

-

-

Data Interpretation:

-

Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify known compounds.

-

For unknown products, analyze the fragmentation patterns to deduce the structure of the molecule.

-

Visualizations of Mechanisms and Workflows

Diagram 1: General SN2 Reaction of this compound

Caption: SN2 nucleophilic substitution at the alpha-carbon of a this compound ester.

Diagram 2: Experimental Workflow for Kinetic Analysis

Caption: A typical experimental workflow for determining reaction kinetics.

Diagram 3: Factors Influencing this compound Reactivity

Caption: Key factors that govern the reactivity of the C-Cl bond in this compound.

References

- 1. Understanding Methyl this compound: Comprehensive Guide [highmountainco.com]

- 2. Propose mechanisms for the nucleophilic acyl substitutions to for... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. Nitromethane - Wikipedia [en.wikipedia.org]

Chloroacetic Acid: A Comprehensive Technical Guide to its Structure and Acidity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed examination of the structure and acidic properties of chloroacetic acid. The following sections present quantitative structural data, a thorough analysis of the factors governing its acidity, and a detailed experimental protocol for the determination of its acid dissociation constant (pKa).

Molecular Structure of Chloroacetic Acid

Chloroacetic acid (ClCH₂COOH) is a derivative of acetic acid where one of the alpha-hydrogen atoms is substituted by a chlorine atom. This substitution has a profound impact on the molecule's geometry and electronic distribution, which in turn governs its chemical reactivity and acidity.

Structural Parameters

The precise bond lengths and angles of chloroacetic acid have been determined through experimental techniques such as gas-phase electron diffraction and X-ray crystallography. For comparative purposes, the structural parameters of both acetic acid and chloroacetic acid are summarized in the table below.

| Parameter | Chloroacetic Acid | Acetic Acid |

| Bond Lengths (Å) | ||

| C=O | 1.213 | 1.214 |

| C-O | 1.363 | 1.361 |

| C-C | 1.517 | 1.516 |

| C-Cl | 1.778 | N/A |

| O-H | 0.972 | 0.971 |

| Cα-H | 1.096 | 1.096 |

| Bond Angles (°) | ||

| O=C-O | 125.8 | 125.2 |

| C-C-O | 111.5 | 111.8 |

| O=C-C | 122.7 | 123.0 |

| Cl-Cα-C | 112.1 | N/A |

| H-Cα-C | 109.5 | 109.5 |

| C-O-H | 106.5 | 106.5 |

Note: The structural parameters can vary slightly depending on the experimental method and the physical state of the sample (gas, liquid, or solid).

Acidity of Chloroacetic Acid

Chloroacetic acid is a significantly stronger acid than acetic acid. The acid dissociation constant (pKa) for chloroacetic acid is approximately 2.86, while the pKa of acetic acid is 4.76. This difference of almost two pKa units indicates that chloroacetic acid is about 100 times more acidic than acetic acid.

The enhanced acidity of chloroacetic acid is primarily attributed to the inductive effect of the chlorine atom.

The Inductive Effect

The chlorine atom is highly electronegative, meaning it has a strong tendency to attract electron density from neighboring atoms. This electron-withdrawing effect is transmitted through the sigma (σ) bonds of the molecule. The chlorine atom pulls electron density away from the α-carbon, which in turn pulls electron density from the carboxyl group.

This withdrawal of electron density has two key consequences that increase acidity:

-

Weakening of the O-H Bond: The inductive effect reduces the electron density around the oxygen atom of the hydroxyl group. This makes the O-H bond more polar and weaker, facilitating the release of the proton (H⁺).

-

Stabilization of the Conjugate Base: Upon deprotonation, chloroacetic acid forms the chloroacetate anion (ClCH₂COO⁻). The electron-withdrawing chlorine atom helps to disperse the negative charge over the entire anion. By delocalizing the negative charge, the inductive effect stabilizes the this compound anion, making its formation more favorable. A more stable conjugate base corresponds to a stronger acid.

The following diagram illustrates the dissociation of chloroacetic acid and the stabilization of the resulting this compound ion through the inductive effect.

Caption: Dissociation of chloroacetic acid and the inductive effect.

Experimental Determination of pKa

The pKa of chloroacetic acid can be accurately determined using potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the pH of the solution as a function of the volume of titrant added.

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of chloroacetic acid by potentiometric titration.

Materials:

-

Chloroacetic acid

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

Procedure:

-

Preparation of the Analyte Solution: Accurately weigh a sample of chloroacetic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.1 M).

-

Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

-

Titration Setup: Place a known volume of the chloroacetic acid solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.

-

Initial pH Measurement: Record the initial pH of the chloroacetic acid solution.

-

Titration: Begin adding the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Equivalence Point Region: As the pH begins to change more rapidly, reduce the increment volume of NaOH added (e.g., to 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Completion of Titration: Continue adding the NaOH solution until the pH of the solution becomes basic and stabilizes.

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV) and identifying the volume at which this value is maximal.

-

The half-equivalence point is the volume of NaOH that is half of the volume required to reach the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

The following diagram illustrates the workflow for determining the pKa of chloroacetic acid using potentiometric titration.

Caption: Experimental workflow for pKa determination.

This technical guide provides a foundational understanding of the structural and acidic properties of chloroacetic acid, essential for professionals in research and drug development. The provided data and protocols offer a basis for further investigation and application of this important chemical compound.

Early Studies on the Discovery and Synthesis of Chloroacetic Acid: A Technical Guide

Introduction

Chloroacetic acid, a fundamental building block in organic synthesis, was first isolated and identified in the mid-19th century. This guide provides a detailed overview of the seminal studies that led to its discovery and the development of early synthetic methodologies. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the foundational chemistry of this important compound.

The initial discovery of chloroacetic acid is credited to French chemist Félix LeBlanc, who in 1843 prepared an impure form by chlorinating acetic acid in the presence of sunlight. A pure form of the compound was subsequently isolated in 1857 by two chemists working independently: German chemist Reinhold Hoffmann, who improved upon LeBlanc's method by refluxing glacial acetic acid with chlorine in sunlight, and French chemist Charles Adolphe Wurtz, who synthesized it through the hydrolysis of chloroacetyl chloride. These pioneering efforts laid the groundwork for the industrial production and widespread application of chloroacetic acid.

Early Synthetic Methodologies

The 19th century saw the development of three primary routes for the synthesis of chloroacetic acid. These methods, while rudimentary by modern standards, were instrumental in making the compound available for further research and application.

Chlorination of Acetic Acid

This was the first successful method for synthesizing chloroacetic acid. The reaction involves the direct substitution of a hydrogen atom on the methyl group of acetic acid with a chlorine atom.

Reaction: CH₃COOH + Cl₂ → ClCH₂COOH + HCl

Initially, sunlight was used as a catalyst to initiate the reaction. Later research led to the discovery of more efficient catalysts, including iodine, phosphorus, sulfur, and acetic anhydride, which could promote the chlorination. While this method is still a significant industrial process, it can lead to the formation of di- and trichloroacetic acids as byproducts, which are challenging to separate via distillation.

Hydrolysis of Chloroacetyl Chloride

Developed by Charles Adolphe Wurtz in 1857, this method involves the reaction of chloroacetyl chloride with water to yield chloroacetic acid and hydrochloric acid.

Reaction: ClCH₂COCl + H₂O → ClCH₂COOH + HCl

This method provided a distinct synthetic route that avoided the co-production of other chlorinated acetic acids, yielding a purer product.

Hydrolysis of Trichloroethylene (B50587)

Although a later development, the hydrolysis of trichloroethylene became a significant industrial method in the late 19th and early 20th centuries. This process involves reacting trichloroethylene with water in the presence of a sulfuric acid catalyst.

Reaction: Cl₂C=CHCl + 2H₂O → ClCH₂COOH + 2HCl

This method is noted for producing a highly pure form of chloroacetic acid. However, the high cost of trichloroethylene and the large volume of hydrochloric acid generated as a byproduct have made it less economically favorable in modern times.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for chloroacetic acid.

| Property | Value |

| Molecular Formula | C₂H₃ClO₂ |

| Molar Mass | 94.50 g/mol |

| Appearance | Colorless-to-white crystalline solid |

| Melting Point | 61-63 °C |

| Boiling Point | 189 °C |

| Density | 1.58 g/cm³ |

| Solubility in Water | 85 g/100 mL at 25 °C |

| Acidity (pKa) | 2.87 |

Experimental Protocols

The following are generalized experimental protocols for the early synthesis methods based on available historical descriptions.

Protocol 1: Synthesis of Chloroacetic Acid by Chlorination of Acetic Acid (Hoffmann's Method)

-

Apparatus Setup: A reaction flask equipped with a reflux condenser and a gas inlet tube is required. The apparatus should be placed in direct sunlight or under a strong ultraviolet light source.

-

Reactants: Glacial acetic acid is placed in the reaction flask.

-

Reaction Initiation: Chlorine gas is bubbled through the acetic acid. The reaction is initiated and sustained by exposure to sunlight.

-

Reaction Conditions: The mixture is heated to reflux to ensure continuous reaction between the chlorine gas and acetic acid.

-

Purification: Upon completion of the reaction, the resulting mixture contains monochloroacetic acid, as well as unreacted acetic acid and dissolved hydrogen chloride. Dichloroacetic acid and trichloroacetic acid may also be present as impurities. The chloroacetic acid is then purified by fractional distillation.

Protocol 2: Synthesis of Chloroacetic Acid by Hydrolysis of Chloroacetyl Chloride (Wurtz's Method)

-

Apparatus Setup: A simple reaction flask is sufficient for this procedure.

-

Reactants: Chloroacetyl chloride is carefully added to water.

-

Reaction: The hydrolysis reaction proceeds readily.

-

Purification: The resulting solution contains chloroacetic acid and hydrochloric acid. The chloroacetic acid can be isolated by distillation or crystallization.

Synthesis Pathways Diagram

The following diagram illustrates the logical relationships between the reactants and products in the early synthesis methods of chloroacetic acid.

An In-depth Technical Guide to the Solubility of Chloroacetate Salts in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium, potassium, and lithium chloroacetate salts in common organic solvents. The document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical industry, where understanding solubility is critical for formulation, synthesis, and drug delivery.

Introduction to this compound Salts

Chloroacetic acid and its salts are important intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals and herbicides.[1][2] The solubility of these salts in various solvents is a fundamental physical property that dictates their application in organic synthesis, purification processes like crystallization, and the formulation of commercial products. This guide focuses on the sodium, potassium, and lithium salts of chloroacetic acid and their solubility in key organic solvents: ethanol (B145695), methanol, acetone (B3395972), and dimethylformamide (DMF).

Principles of Solubility of Ionic Compounds in Organic Solvents

The solubility of ionic compounds, such as this compound salts, in organic solvents is governed by the principle of "like dissolves like."[3] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3] The polarity of a solvent is a critical factor, and it is influenced by the presence of polar bonds and the overall molecular geometry.[3]

Organic solvents can be broadly classified based on their polarity and their ability to form hydrogen bonds. Protic solvents, like ethanol and methanol, can donate hydrogen bonds, which can be crucial for solvating anions. Aprotic polar solvents, such as acetone and DMF, possess significant dipole moments but do not have acidic protons to donate for hydrogen bonding. The solubility of a salt in a particular organic solvent depends on a delicate balance between the lattice energy of the salt and the solvation energy of its ions by the solvent molecules.

Solubility Data of this compound Salts

Quantitative solubility data for this compound salts in organic solvents is not extensively available in publicly accessible literature. The following tables summarize the available qualitative and quantitative information.

Table 1: Solubility of Sodium this compound (CH₂ClCOONa)

| Solvent | Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | 85 g / 100 mL | 20 | [4] |

| 440 g / L | 20 | [5] | ||

| Ethanol | C₂H₅OH | Soluble | Not Specified | [2] |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | |

| Acetone | C₃H₆O | Insoluble | Not Specified | |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - | |

| Chloroform | CHCl₃ | Soluble | Not Specified | [2] |

| Ether | (C₂H₅)₂O | Soluble | Not Specified | [2] |

| Benzene | C₆H₆ | Soluble | Not Specified | [2] |

Table 2: Solubility of Potassium this compound (CH₂ClCOOK)

| Solvent | Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Data Not Available | - | |

| Ethanol | C₂H₅OH | Data Not Available | - | |

| Methanol | CH₃OH | Data Not Available | - | |

| Acetone | C₃H₆O | Data Not Available | - | |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |

Table 3: Solubility of Lithium this compound (CH₂ClCOOLi)

| Solvent | Formula | Solubility | Temperature (°C) | Citation |

| Water | H₂O | Data Not Available | - | |

| Ethanol | C₂H₅OH | Data Not Available | - | |

| Methanol | CH₃OH | Data Not Available | - | |

| Acetone | C₃H₆O | Data Not Available | - | |

| Dimethylformamide (DMF) | C₃H₇NO | Data Not Available | - |

Note: The lack of specific quantitative data for many of these salt-solvent systems highlights a significant gap in the chemical literature.

Experimental Protocols for Solubility Determination

Several robust methods are employed to determine the solubility of salts in organic solvents. The choice of method often depends on the properties of the solute and solvent, the required accuracy, and the available equipment. Two common and reliable methods are the Equilibrium Concentration Method and the Synthetic (Laser Monitoring) Method.

Equilibrium Concentration Method

This is a classical and widely used technique for solubility measurement.[1][6]

Principle: An excess amount of the salt is added to the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved salt in the supernatant is then determined analytically.

Detailed Protocol:

-

Sample Preparation:

-

Place a known volume of the desired organic solvent into a thermostatted vessel equipped with a magnetic stirrer.

-

Add an excess amount of the this compound salt to the solvent to create a saturated solution with undissolved solid present.

-

Seal the vessel to prevent solvent evaporation.

-

-

Equilibration:

-

Stir the mixture at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. The equilibration time should be determined experimentally by analyzing samples at different time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved salt remains constant.[1][6]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the temperature.

-

Immediately filter the sample through a fine-pored filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

-

Concentration Analysis:

-

The concentration of the this compound salt in the filtrate can be determined using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.[1][6] A calibration curve is first prepared using standard solutions of the this compound salt. The filtered sample is then appropriately diluted and injected into the HPLC system. The concentration is determined by comparing the peak area of the sample to the calibration curve.

-

Gravimetric Analysis: A known volume or mass of the filtered saturated solution is taken, and the solvent is carefully evaporated. The mass of the remaining dry salt is then measured. This method is simpler but may be less accurate for very low solubilities.

-

Titration: If the this compound ion can be reliably titrated, this method can be employed.

-

-

Synthetic Method (Laser Monitoring Technique)

This dynamic method involves observing the dissolution of a solid in a solvent as the temperature is changed.[7]

Principle: A mixture of the salt and solvent of a known composition is heated slowly until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific composition.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound salt and the organic solvent into a sealed vessel.

-

-

Heating and Observation:

-

The vessel is placed in a programmable thermostat bath and heated at a slow, controlled rate (e.g., 0.1-0.5 °C/min).

-

A laser beam is passed through the sample, and the light transmission is monitored by a detector.

-

While undissolved solid is present, the light will be scattered, and the transmission will be low.

-

-

Determination of Saturation Temperature:

-

As the temperature increases, the salt dissolves, and the light transmission increases.

-

The temperature at which the light transmission reaches a maximum and constant value corresponds to the complete dissolution of the salt. This temperature is recorded as the solubility temperature for that specific concentration.

-

-

Data Collection:

-

By repeating this procedure with different salt-solvent compositions, a solubility curve as a function of temperature can be constructed.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Workflow for the Equilibrium Concentration Method.

Caption: Workflow for the Synthetic (Laser Monitoring) Method.

Signaling Pathways

A direct link between the solubility of this compound salts and specific cellular signaling pathways has not been established in the reviewed literature. The solubility of these salts is a physicochemical property that primarily influences their behavior in solution and their bioavailability.

However, in the context of drug development, the this compound moiety can be part of a larger drug molecule. The overall solubility of such a drug would be critical for its absorption, distribution, metabolism, and excretion (ADME) properties. Once the drug reaches its target site, it may then interact with and modulate specific signaling pathways. For instance, if a this compound-containing drug is designed to inhibit a particular enzyme, its ability to reach that enzyme in sufficient concentration (which is dependent on its solubility) will determine its efficacy in blocking the associated signaling cascade.

The logical relationship can be visualized as follows:

Caption: Logical relationship between solubility and signaling pathway modulation.

Conclusion

This technical guide has summarized the available information on the solubility of sodium, potassium, and lithium this compound in key organic solvents. A significant finding is the scarcity of quantitative solubility data for these compounds, presenting an opportunity for further research. Detailed experimental protocols for accurately determining solubility have been provided to aid researchers in filling these knowledge gaps. While a direct link to signaling pathways is not apparent, the fundamental importance of solubility in the broader context of drug action has been highlighted. The provided workflows and diagrams offer a clear visual representation of the concepts and methodologies discussed.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sodium this compound - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Sodium this compound | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Halogenated Hand on the Glycolytic Switch: A Technical History of Chloroacetate in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its initial synthesis in the mid-19th century, monochloroacetic acid (MCA), a simple halogenated carboxylic acid, has become an invaluable tool in the arsenal (B13267) of biochemists.[1][2] Its utility stems from its potent ability to act as a metabolic inhibitor, providing researchers with a chemical scalpel to dissect the intricate network of metabolic pathways. This technical guide delves into the history of chloroacetate's use in biochemical research, with a particular focus on its pivotal role in elucidating the mechanisms of glycolysis and its contemporary applications in cancer metabolism research. We will explore its mechanism of action, provide quantitative data on its inhibitory effects, and detail key experimental protocols for its use.

A Historical Perspective: Unraveling Glycolysis

The early 20th century was a golden age for the study of intermediary metabolism, with scientific giants like Gustav Embden, Otto Meyerhof, and Jakub Parnas laying the groundwork for our understanding of glycolysis, the central pathway for glucose breakdown.[3][4][5][6][7][8][9] It was within this fervent period of discovery that haloacetates, including iodoacetate and this compound, emerged as critical chemical probes. While the exact first use of monothis compound is not definitively documented in readily available literature, the work of these pioneers on muscle extracts and yeast fermentation heavily relied on the use of such inhibitors to arrest specific enzymatic steps and identify metabolic intermediates.

These early researchers demonstrated that iodoacetate and this compound potently inhibited the production of lactate (B86563) from glucose, pointing to a sensitive step in the glycolytic pathway.[3][8] This inhibitory action was later pinpointed to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a crucial catalyst in the glycolytic sequence.[10][11] This discovery was instrumental in piecing together the individual reactions of what is now known as the Embden-Meyerhof-Parnas pathway.

Mechanism of Action: Cysteine Alkylation

The inhibitory effect of monothis compound is rooted in its reactivity as an alkylating agent.[12][13] The electron-withdrawing chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. Within the cellular milieu, the primary targets for this alkylation are the sulfhydryl groups of cysteine residues in proteins.[12][13]

In the context of glycolysis, the active site of GAPDH contains a critical cysteine residue. This compound irreversibly binds to this cysteine, forming a covalent thioether bond.[14][15][16] This modification of the active site renders the enzyme catalytically inactive, thereby blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate and halting the glycolytic flux.[10][11]

Quantitative Data on this compound Inhibition

The potency of monothis compound as an enzyme inhibitor can be quantified through various parameters. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme | Inhibitor | Parameter | Value | Organism/System | Reference |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Monothis compound (MCA) | Effective Inhibitory Concentration | 1 mM | Isolated perfused rat liver | [11] |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Monothis compound (MCA) | Reduction in Activity | to 19% of control | Liver of rats exposed to MCA | [11] |

| Pyruvate Dehydrogenase Kinase | Monothis compound | 50% Inhibition Concentration | ~100 µM | Pig heart | [12] |

Note: Specific IC50 and Ki values for monothis compound inhibition of GAPDH are not consistently reported in the readily available literature. The provided data reflects effective concentrations used in published studies.

Experimental Protocols

Protocol 1: Determination of the IC50 of Monothis compound for GAPDH Inhibition

This protocol outlines a general procedure to determine the IC50 value of monothis compound for the inhibition of GAPDH activity.

Materials:

-

Purified GAPDH enzyme

-

Glyceraldehyde-3-phosphate (G3P) substrate

-

Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Monochloroacetic acid (MCA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, with 10 mM sodium arsenate and 5 mM EDTA)

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

96-well microplate

Procedure:

-

Prepare a serial dilution of monothis compound: Prepare a stock solution of MCA in the assay buffer. Perform a serial dilution to obtain a range of concentrations to be tested (e.g., from 1 µM to 10 mM).

-

Prepare the reaction mixture: In each well of the microplate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NAD+, and a fixed concentration of G3P.

-

Pre-incubation with inhibitor: Add the different concentrations of MCA to the respective wells. Include a control well with no inhibitor. Allow the enzyme to pre-incubate with the inhibitor for a specific time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction: Start the enzymatic reaction by adding a fixed amount of purified GAPDH to each well.

-

Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm over time. This absorbance change corresponds to the reduction of NAD+ to NADH.

-

Calculate the initial reaction rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Data analysis:

-

Calculate the percentage of inhibition for each MCA concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (1 - (V₀ with inhibitor / V₀ without inhibitor)).

-

Plot the percentage of inhibition against the logarithm of the MCA concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of MCA that produces 50% inhibition.[17][18][19][20]

-

Protocol 2: Analysis of Metabolic Flux in Cancer Cells Using ¹³C-Labeled Glucose and this compound

This protocol provides a framework for investigating the effect of this compound on the metabolic flux of glucose in cancer cells using stable isotope tracing.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

[U-¹³C]-glucose (uniformly labeled with ¹³C)

-

Monochloroacetic acid (MCA)

-

Cell lysis buffer

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) for metabolite analysis

-

Software for metabolic flux analysis (MFA)

Procedure:

-

Cell Culture and Treatment:

-

Culture the cancer cells to the desired confluency.

-

Replace the standard culture medium with a medium containing [U-¹³C]-glucose as the sole glucose source.

-

Treat one set of cells with a predetermined concentration of MCA (based on previous toxicity or IC50 assays). Maintain an untreated control group.

-

Incubate the cells for a sufficient period to achieve isotopic steady state (typically 24-48 hours).[21][22][23][24][25]

-

-

Metabolite Extraction:

-

Harvest the cells and quench their metabolism rapidly (e.g., by washing with ice-cold saline).

-

Extract the intracellular metabolites using a suitable extraction solvent (e.g., cold 80% methanol).

-

Separate the extract from the cell debris by centrifugation.

-

-

Metabolite Analysis:

-

Analyze the isotopic labeling patterns of key metabolites (e.g., lactate, pyruvate, TCA cycle intermediates) in the cell extracts using GC-MS or LC-MS.

-

-

Metabolic Flux Analysis (MFA):

-

Use a computational model of the central carbon metabolism to fit the measured isotopic labeling data.

-

The MFA software will then calculate the intracellular metabolic fluxes, providing a quantitative map of how glucose is being utilized in both control and MCA-treated cells.

-

This analysis will reveal the impact of GAPDH inhibition by this compound on glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.[21][22][23][24][25]

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and mechanisms discussed.

Caption: Inhibition of Glycolysis by Monothis compound at GAPDH.

Caption: Experimental Workflow for Determining the IC50 of this compound.

Conclusion

Monothis compound has a rich history in biochemical research, evolving from a tool to delineate the steps of glycolysis to a contemporary agent for probing the metabolic vulnerabilities of cancer cells. Its well-defined mechanism of action as an alkylating agent that irreversibly inhibits GAPDH makes it a reliable and potent metabolic inhibitor. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their own investigations, continuing the legacy of this simple yet powerful molecule in advancing our understanding of cellular metabolism.

References

- 1. History of Monochloroacetic Acid -C5 Petroleum Resin,C5 Hydrocarbon Resin,C5/C9 Petroleum Resin,C9/C5 Hydrocarbon Resin, MTHPA,MHHPA,Credrez [chloroacetic-acid.com]

- 2. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Gustav Georg Embden | Biochemist, Enzymologist, Metabolism | Britannica [britannica.com]

- 5. Gustav Georg Embden - Kids | Britannica Kids | Homework Help [kids.britannica.com]

- 6. kids.britannica.com [kids.britannica.com]

- 7. Otto Meyerhof | Nobel Prize, Glycolysis & Metabolism | Britannica [britannica.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. PPT - Gustav Embden , Otto Meyerhof and Jakub Parnas PowerPoint Presentation - ID:3068140 [slideserve.com]

- 10. researchgate.net [researchgate.net]

- 11. Monochloroacetic acid inhibits liver gluconeogenesis by inactivating glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. courses.edx.org [courses.edx.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. benchchem.com [benchchem.com]

- 21. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 25. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Cysteine Residue Alkylation in Proteomics Using Chloroacetate